(1H-Imidazol-2-ylmethyl)-isobutyl-amine
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Overview
Description
(1H-Imidazol-2-ylmethyl)-isobutyl-amine: is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine typically involves the reaction of imidazole derivatives with isobutylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with isobutylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1H-Imidazol-2-ylmethyl)-isobutyl-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1H-Imidazol-2-ylmethyl)-isobutyl-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can be used in various biochemical assays and studies .
Medicine: In medicine, derivatives of imidazole compounds, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities .
Industry: Industrially, this compound is used in the development of new materials, including polymers and resins, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)-isobutyl-amine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Histidine: An amino acid containing an imidazole ring, essential in various biological processes.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.
Uniqueness: (1H-Imidazol-2-ylmethyl)-isobutyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutylamine moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)5-9-6-8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXCAKDNCGAAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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